O,O'-1,3-propanediylbishydroxylamine dihydrochloride
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Overview
Description
O,O’-1,3-Propanediylbishydroxylamine dihydrochloride, also known as O,O’-diaminopropane-1,3-diol dihydrochloride, is a chemical compound with the molecular formula C3H10N2O2 · 2HCl and a molecular weight of 179.05 g/mol . This compound is typically found in crystalline form and is used in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O’-1,3-propanediylbishydroxylamine dihydrochloride involves the reaction of 1,3-diaminopropane with hydroxylamine under controlled conditions. The reaction typically requires an acidic environment to facilitate the formation of the dihydrochloride salt . The process can be summarized as follows:
Reactants: 1,3-diaminopropane and hydroxylamine.
Conditions: Acidic medium, controlled temperature.
Product: O,O’-1,3-propanediylbishydroxylamine dihydrochloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
O,O’-1,3-Propanediylbishydroxylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxylamine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Oximes, nitroso derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
O,O’-1,3-Propanediylbishydroxylamine dihydrochloride has several scientific research applications:
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O,O’-1,3-propanediylbishydroxylamine dihydrochloride involves its ability to act as a nucleophile due to the presence of hydroxylamine groups. These groups can interact with various electrophiles, leading to the formation of new chemical bonds. The compound’s reactivity is primarily attributed to the nucleophilic nature of the hydroxylamine groups .
Comparison with Similar Compounds
Similar Compounds
O,O’-Diaminopropane-1,3-diol dihydrochloride: A similar compound with slight variations in structure and reactivity.
1,3-Bis(aminooxy)propan dihydrochloride: Another related compound with similar functional groups and applications.
Uniqueness
O,O’-1,3-Propanediylbishydroxylamine dihydrochloride is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its dual hydroxylamine groups provide versatility in synthetic applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
O-(3-aminooxypropyl)hydroxylamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2.2ClH/c4-6-2-1-3-7-5;;/h1-5H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAAFDSVECBBLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON)CON.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104845-82-1 |
Source
|
Record name | O,O'-1,3-Propanediylbishydroxylamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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